5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has a variety of applications in scientific research, including biomedical research, drug discovery, and industrial processes. It is a nitroaromatic compound with a molecular weight of 213.2 g/mol and a melting point of 130-132 °C. This compound is soluble in many organic solvents, such as ethyl acetate, acetone, and methanol. It is also soluble in water, but has low solubility in it.
Scientific Research Applications
Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs bearing the 1,2,4-oxadiazole ring and tested them for antitumor activity. They found that these compounds exhibited potent antitumor effects against a panel of 11 cell lines in vitro (Maftei et al., 2013).
Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2013) on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).
Synthesis of Amines for Polymerization : Tarasenko et al. (2017) developed a synthesis procedure for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, creating promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Corrosion Inhibition : Kalia et al. (2020) synthesized oxadiazole derivatives and tested them as corrosion inhibitors for mild steel, demonstrating significant efficiency in preventing steel corrosion (Kalia et al., 2020).
Antifungal Activity : Jafari et al. (2017) prepared 1,3,4-oxadiazole derivatives and screened them for antifungal activities, finding notable efficacy against various fungi (Jafari et al., 2017).
Treatment of Parkinson's Disease : Kiss et al. (2010) explored nitrocatechol-substituted heterocycles, including 1,2,4-oxadiazole derivatives, as inhibitors of catechol-O-methyltransferase (COMT) for Parkinson's disease treatment (Kiss et al., 2010).
Safety And Hazards
Future Directions
The future directions of research into oxadiazoles and nitrophenyl compounds are likely to continue to focus on their potential uses in drug development, given their broad range of biological activities1.
Please note that this information is general and may not apply specifically to “5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole”. For more specific information, further research or consultation with a chemist or chemical database may be necessary.
properties
IUPAC Name |
5-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-7-11-13-12(14-18-11)9-5-4-6-10(8-9)15(16)17/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJSMRSHJOWWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674503 | |
Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
10185-66-7 | |
Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10185-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.